4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c13-10-5-3-9(4-6-10)11(16)14-12(17)15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHNRMHVYWGLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333557 | |
| Record name | 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49719004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
431883-60-2 | |
| Record name | 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Key Precursors for 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide
A retrosynthetic analysis of this compound reveals a straightforward and logical disconnection approach. The primary disconnection occurs at the C-N bond of the thiourea (B124793) moiety, cleaving the molecule into two key precursors: 4-chlorobenzoyl isothiocyanate and pyrrolidine (B122466). This is the most common and efficient strategy for the synthesis of N-acylthioureas.
Further disconnection of the 4-chlorobenzoyl isothiocyanate intermediate leads to 4-chlorobenzoyl chloride and a thiocyanate (B1210189) salt, typically ammonium (B1175870) or potassium thiocyanate. These three commercially available starting materials—4-chlorobenzoyl chloride, a thiocyanate salt, and pyrrolidine—form the foundational building blocks for the synthesis of the target compound.
Key Precursors:
| Precursor Name | Chemical Structure | Role in Synthesis |
| 4-Chlorobenzoyl chloride | Cl-C₆H₄-COCl | Provides the chlorobenzamide moiety |
| Ammonium Thiocyanate | NH₄SCN | Source of the thiocyanate group |
| Pyrrolidine | C₄H₉N | Forms the pyrrolidine ring system |
Optimized Synthetic Pathways for the Target Compound
The synthesis of this compound is typically achieved through a one-pot, two-step process that is both efficient and high-yielding.
Multi-step Synthesis Routes and Reaction Conditions
The most widely adopted synthetic route involves the initial formation of 4-chlorobenzoyl isothiocyanate, which is then reacted in situ with pyrrolidine.
Step 1: Formation of 4-chlorobenzoyl isothiocyanate
In this step, 4-chlorobenzoyl chloride is treated with a thiocyanate salt, such as ammonium thiocyanate, in an anhydrous solvent like acetone. The reaction proceeds via a nucleophilic acyl substitution, where the thiocyanate ion displaces the chloride from the acyl chloride. This reaction is typically stirred at room temperature for a short period. A white precipitate of ammonium chloride is formed as a byproduct and is subsequently removed by filtration. nih.gov
Step 2: Reaction with Pyrrolidine
The filtrate, containing the in situ generated 4-chlorobenzoyl isothiocyanate, is then cooled in an ice bath. A solution of pyrrolidine in the same solvent is added dropwise to the cooled isothiocyanate solution. The nucleophilic nitrogen of the pyrrolidine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the target compound, this compound. The reaction mixture is typically stirred for several hours at room temperature to ensure completion. nih.gov
Optimized Reaction Conditions:
| Parameter | Condition |
| Solvent | Anhydrous Acetone |
| Reactants | 4-chlorobenzoyl chloride, Ammonium thiocyanate, Pyrrolidine |
| Temperature | Room temperature for isothiocyanate formation, 0-5°C for amine addition, then room temperature |
| Reaction Time | 30 minutes for isothiocyanate formation, 3 hours for final product formation |
Purification Methodologies for Research-Grade Purity
To obtain research-grade purity, the crude product is typically purified through a series of steps. After the reaction is complete, the mixture is often poured into ice water to precipitate the solid product. The resulting solid is collected by filtration and washed with cold water to remove any water-soluble impurities. nih.gov
Further purification is generally achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. For obtaining highly pure material, column chromatography on silica (B1680970) gel can be employed, using a solvent system like petroleum ether and ethyl acetate. lnu.edu.cn The purity of the final compound can be confirmed by analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR). For closely related N-acyl thiourea derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) has been utilized as a validated method for separation and quantification. mdpi.com
Derivatization Strategies and Analogue Synthesis
The core structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be broadly categorized into changes on the pyrrolidine ring and variations of substituents on the chlorobenzamide moiety.
Structural Modifications on the Pyrrolidine Ring System
The pyrrolidine ring can be modified to explore structure-activity relationships. This can involve the introduction of various substituents at different positions of the ring. For instance, hydroxylated or fluorinated pyrrolidine analogues could be used in the synthesis to introduce hydrogen bonding capabilities or alter the electronic properties of the molecule. The synthesis of such analogues would start from appropriately substituted pyrrolidine precursors. The general synthetic route described in section 2.2.1 would still be applicable, with the substituted pyrrolidine replacing the parent pyrrolidine.
Substituent Variation on the Chlorobenzamide Moiety
The chlorobenzamide portion of the molecule provides another avenue for derivatization. The position and nature of the substituent on the phenyl ring can be altered. For example, the chlorine atom could be moved to the ortho or meta positions, or it could be replaced with other functional groups such as methyl, methoxy, or nitro groups. This would be achieved by starting with the corresponding substituted benzoyl chloride.
Isosteric Replacements within the Thiocarboxamide Linkage
The thiocarboxamide linkage is a critical functional group that can be targeted for isosteric replacement to modulate the physicochemical properties of the molecule without significantly altering its steric profile. Bioisosteric replacement is a common strategy in medicinal chemistry to address issues such as metabolic instability or poor solubility. nih.govbohrium.com
Table 2: Potential Isosteric Replacements for the Thiocarboxamide Linkage
| Original Moiety | Potential Isostere | Key Features |
|---|---|---|
| Thiourea (-NH-C(S)-NH-) | Cyanoguanidine (-NH-C(N-CN)-NH-) | Planar, maintains hydrogen bond donor/acceptor properties. |
| Thiourea (-NH-C(S)-NH-) | 1,2,4-Oxadiazole | Heterocyclic, can mimic dipole moment and planarity. |
| Thiourea (-NH-C(S)-NH-) | Squaramide | Four-membered ring, strong hydrogen bonding capacity. nih.gov |
Mechanistic Investigations of Key Synthetic Steps
The synthesis of this compound involves two key mechanistic steps: the formation of 4-chlorobenzoyl isothiocyanate and the subsequent nucleophilic addition of pyrrolidine.
The first step, the reaction between 4-chlorobenzoyl chloride and potassium thiocyanate, proceeds via a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, resulting in the formation of 4-chlorobenzoyl isothiocyanate.
The second step is the nucleophilic addition of pyrrolidine to the central carbon atom of the isothiocyanate group (-N=C=S). The nitrogen atom of the pyrrolidine ring, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer results in the final N-acyl thiourea product. The reaction of amines with isothiocyanates is a well-established method for the formation of thiourea derivatives. researchgate.net
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography of 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide
While the single-crystal X-ray structure of the free this compound ligand has not been reported in the accessible literature, significant insights can be gleaned from the crystallographic analysis of its copper(II) complex, cis-bis[4-chloro-N-(pyrrolidine-1-carbothioyl)-benzamido] copper(II), and comparison with structurally similar compounds.
Solid-State Molecular Conformation and Intermolecular Interactions
In related N-(pyrrolidine-1-carbothioyl)benzamide derivatives, the core acylthiourea moiety, –C(O)NHC(S)N–, typically adopts a planar, S-shaped conformation. This conformation is stabilized by a strong intramolecular N–H⋯O=C hydrogen bond, which forms a pseudo-six-membered ring. It is highly probable that this compound adopts a similar conformation.
In the crystal structure of the parent compound, N-(pyrrolidin-1-ylcarbothioyl)benzamide, the pyrrolidine (B122466) ring is in an envelope conformation and is significantly twisted with respect to the benzoyl group. A similar twisted arrangement is expected for the 4-chloro derivative. The crystal structure of 3-nitro-N-[(pyrrolidin-1-yl)carbothioyl]benzamide also shows a twisted conformation.
The primary intermolecular interaction governing the crystal packing in this class of compounds is typically an N–H⋯S=C hydrogen bond. This interaction links adjacent molecules, often forming centrosymmetric dimers characterized by an R22(8) graph-set motif. It is anticipated that the crystal structure of this compound would also be dominated by these strong intermolecular hydrogen bonds.
| Compound | C(O)-N-C(S)-N | Aryl-C(O)-N-C(S) |
|---|---|---|
| 3-Nitro-N-[(pyrrolidin-1-yl)carbothioyl]benzamide | -178.4 | -1.6 |
| N-(pyrrolidin-1-ylcarbothioyl)benzamide | -176.9 | -1.2 |
| 4-Methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide | -177.5 | -2.5 |
Crystal Packing and Supramolecular Architecture
The combination of intramolecular N–H⋯O and intermolecular N–H⋯S hydrogen bonds dictates the supramolecular architecture of N-aroylthioureas. The formation of robust hydrogen-bonded dimers is a common feature, which then pack into more complex one-, two-, or three-dimensional networks.
Solution-State Conformational Dynamics
In solution, the conformation of this compound is expected to be dynamic, with several rotational barriers influencing the population of different conformers.
Spectroscopic Probes for Rotational Barriers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying rotational barriers. In N-acylthioureas, restricted rotation can occur around several bonds, most notably the amide C(O)–N bond and the thioamide C(S)–N bonds.
The rotation around the amide C–N bond is often slow on the NMR timescale due to its partial double bond character. This can lead to the observation of distinct signals for different conformers at room temperature. Variable temperature (VT) NMR studies can be used to determine the energy barrier for this rotation. As the temperature is increased, the rate of rotation increases, leading to the coalescence of the separate signals into a single, averaged signal. The coalescence temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process. For related formamides, these barriers are typically in the range of 20–23 kcal/mol.
Hydrogen Bonding Network Analysis in Solution
In solution, the strong intramolecular N–H⋯O hydrogen bond that stabilizes the planar conformation in the solid state is expected to persist, particularly in non-polar solvents. However, in polar, hydrogen-bond-accepting solvents, there will be a competition between the intramolecular hydrogen bond and intermolecular hydrogen bonds with solvent molecules.
The chemical shift of the N–H proton in ¹H NMR is highly sensitive to its hydrogen-bonding environment. In solvents that can act as hydrogen bond acceptors, the N–H signal is expected to shift downfield and may become broad due to chemical exchange. VT-NMR experiments can also provide information on the strength of these interactions; a smaller temperature dependence of the N–H chemical shift is indicative of a strong, stable intramolecular hydrogen bond.
| Proton | Typical Chemical Shift Range (ppm in DMSO-d₆) | Notes |
|---|---|---|
| N-H (amide) | 11.0 - 12.5 | Broad singlet, involved in intramolecular H-bond. |
| N-H (thioamide, if present) | 9.0 - 10.0 | Chemical shift is solvent and concentration dependent. |
Tautomeric Equilibrium Studies of the Thiocarboxamide Moiety
The thiocarboxamide moiety (–NH–C(=S)–) of this compound has the potential to exist in a tautomeric equilibrium with its thiol-imidic acid form (–N=C(–SH)–).
For simple thioamides and thioureas, the thione form (C=S) is generally the overwhelmingly dominant tautomer in the gas phase and in most common solvents. The greater strength of the C=S double bond compared to the C=N double bond is a major contributing factor to this preference.
However, the position of the equilibrium can be influenced by several factors, including the electronic nature of substituents and solvent effects. While the 4-chloro substituent is unlikely to dramatically shift the equilibrium towards the thiol form, solvent interactions can play a more significant role. Specifically, polar solvents capable of forming strong hydrogen bonds with the thiol (S–H) proton could potentially stabilize the minor tautomer. Computational studies and specialized spectroscopic techniques would be required to quantify the tautomeric ratio for this compound, but it is expected that the thione form would be the predominant species under typical conditions.
Chirality and Stereochemical Considerations for Pyrrolidine Derivatives
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a fundamental scaffold in a vast array of biologically active molecules and natural products. The stereochemical properties of this ring are paramount, as they profoundly influence the three-dimensional structure of the molecule, which in turn dictates its biological function and interactions. While the parent pyrrolidine molecule is achiral, substitution on the ring can introduce one or more stereogenic centers, leading to chiral derivatives.
In the specific case of this compound, the pyrrolidine ring itself is unsubstituted and therefore lacks stereogenic carbons. However, the stereochemical analysis of this molecule is centered on the conformational isomerism of the flexible, non-planar pyrrolidine ring. The five-membered ring is not flat; it adopts puckered conformations to relieve torsional strain. The two most common, low-energy conformations are the "envelope" (with Cs symmetry), where four atoms are coplanar and the fifth is out of the plane, and the "twist" or "half-chair" (with C2 symmetry), where no four atoms are coplanar. researchgate.netresearchgate.netnih.gov
Detailed structural insights can be gleaned from X-ray crystallography studies of closely related N-aroyl-N'-pyrrolidinylthiourea derivatives. For instance, the crystal structure of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide reveals that its pyrrolidine ring adopts a twisted conformation on the central C-C bond. nih.gov This finding suggests that the pyrrolidine moiety in this compound likely adopts a similar non-planar, twisted arrangement in the solid state.
The importance of the pyrrolidine unit's configuration is well-established in asymmetric synthesis, where chiral pyrrolidine-based catalysts are used to direct the stereochemical outcome of reactions. Studies have shown that the stereochemistry of the pyrrolidine ring is often the dominant factor in controlling enantioselectivity. This highlights the profound impact that the ring's conformation has on the spatial environment around the molecule.
While this compound is achiral, its conformational state is a key aspect of its stereochemistry. The specific puckering of the pyrrolidine ring and the torsional angles between the benzoyl, thiourea, and pyrrolidine moieties create a distinct three-dimensional structure that is crucial for its packing in the crystalline state and its potential interactions with biological systems.
| Compound | Pyrrolidine Ring Conformation | Key Dihedral/Torsional Angles | Reference |
|---|---|---|---|
| 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide | Twisted | Benzamide (B126)/Thiourea Dihedral Angle: 61.81 (7)° Pyrrolidine/Benzoyl Mean Plane Angle: 72.79 (15)° | nih.gov |
| N-(4-Chlorophenyl)pyrrolidine-1-carboxamide | Envelope | Not specified | nih.gov |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular landscape of N-acylthiourea derivatives. These calculations offer a foundational understanding of the electronic characteristics that govern the molecule's behavior.
Electronic Structure and Frontier Molecular Orbitals (FMO)
The electronic properties of 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attacks.
In related N-acylthiourea structures, the HOMO is typically localized over the thiourea (B124793) moiety, particularly the sulfur atom, due to its lone pairs of electrons. The LUMO, conversely, is often distributed across the benzoyl fragment, influenced by the electron-withdrawing nature of the carbonyl group and the 4-chloro substituent on the benzene (B151609) ring. niscpr.res.in
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For similar benzoylthiourea (B1224501) derivatives, this energy gap is typically in a range that indicates a stable but reactive molecule, capable of engaging in chemical interactions. niscpr.res.in
Table 1: Representative Frontier Molecular Orbital Energies for a Benzoylthiourea Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Note: These values are representative based on DFT calculations for structurally similar compounds and serve as an illustrative example.
Electrostatic Potential Surface Analysis
Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution on the molecular surface, highlighting regions of positive and negative electrostatic potential. This is crucial for predicting how the molecule will interact with other polar molecules or biological targets. rsc.orgdtic.mil
For this compound, the MESP map is expected to show distinct regions of varying potential:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are typically located around the carbonyl oxygen and the thiocarbonyl sulfur atoms, which possess high electron density due to lone pairs. The chlorine atom on the benzoyl ring also contributes to a region of negative potential. researchgate.net
Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The most significant region of positive potential is expected around the amide N-H proton, making it a primary site for hydrogen bonding. researchgate.net
The MESP surface helps to understand non-covalent interactions, which are fundamental to ligand-receptor binding.
Reactivity Predictions and Active Site Identification
The combination of FMO and MESP analyses allows for robust predictions of the molecule's reactivity and the identification of its active sites. The sulfur and oxygen atoms of the thiocarbonyl and carbonyl groups, respectively, are identified as key nucleophilic centers, capable of coordinating with metal ions or acting as hydrogen bond acceptors. nih.gov The amide proton is the primary electrophilic site, acting as a hydrogen bond donor.
Molecular Modeling and Dynamics Simulations
While quantum calculations provide a static picture, molecular modeling and dynamics simulations explore the molecule's dynamic behavior, including its conformational flexibility and interactions with biological targets.
Conformational Space Exploration and Energy Minima Identification
The this compound molecule possesses several rotatable bonds, leading to a complex conformational landscape. Theoretical conformational analysis is used to explore this landscape and identify the most stable, low-energy conformers.
Ligand-Target Interaction Profiling (In Silico)
Molecular docking is a powerful in silico technique used to predict the preferred binding mode of a ligand to a biological target, such as a protein or enzyme. Thiourea derivatives have been studied as inhibitors for a variety of targets, including DNA gyrase, cyclooxygenase (COX) enzymes, and histone deacetylases (HDACs). nih.govsingidunum.ac.rsnih.gov
In a typical docking simulation, this compound would be placed into the active site of a target protein. The simulation would then explore various orientations and conformations of the ligand to find the one with the most favorable binding energy. The interactions stabilizing the ligand-protein complex are then analyzed.
Based on the structure of the compound, the following interactions are likely to be observed:
Hydrogen Bonds: The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen and thiocarbonyl sulfur atoms are strong hydrogen bond acceptors. singidunum.ac.rsijpsjournal.com
Hydrophobic Interactions: The 4-chlorophenyl ring and the methylene (B1212753) groups of the pyrrolidine (B122466) ring can form hydrophobic interactions with nonpolar amino acid residues in the binding site. singidunum.ac.rs
Halogen Bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.
Molecular dynamics (MD) simulations can further refine these docking poses, providing insight into the stability of the ligand-protein complex over time in a simulated biological environment. jppres.comrsc.org
Table 2: Predicted Intermolecular Interactions from a Representative In Silico Docking Study
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Ser |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Arg, Lys, His |
| Hydrogen Bond (Acceptor) | Thiocarbonyl Sulfur (C=S) | Asn, Gln |
| Hydrophobic Interaction | 4-Chlorophenyl Ring | Leu, Val, Ile, Phe |
| Hydrophobic Interaction | Pyrrolidine Ring | Ala, Pro |
Note: This table is illustrative and based on common interactions observed for thiourea derivatives with various protein targets.
Molecular Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors)
While specific molecular docking studies for this compound were not identified in the reviewed literature, the broader class of N-acylthiourea derivatives, to which it belongs, has been the subject of extensive computational investigation. These studies provide valuable insights into the potential interactions of the title compound with various biological targets.
N-acylthiourea derivatives are recognized for their flexible structural backbone and the presence of key functional groups—the carbonyl (C=O) and thiocarbonyl (C=S) moieties—that can act as effective hydrogen bond acceptors. The N-H group in the thiourea linkage serves as a crucial hydrogen bond donor. This combination of features allows these molecules to fit into and interact with the active sites of a diverse range of enzymes and receptors.
Molecular docking simulations of analogous compounds have explored their potential as inhibitors for several key protein targets:
Enzyme Inhibition: Acylthiourea derivatives have been docked against enzymes such as urease, ribonucleotide reductase (RNR), and acetylcholinesterase (AChE). These studies often reveal that the stability of the ligand-protein complex is driven by hydrogen bonds formed between the thiourea moiety and amino acid residues in the enzyme's active site.
Anticancer Targets: In the context of cancer research, similar derivatives have been evaluated in silico against targets like the Epidermal Growth Factor Receptor (EGFR), a kinase involved in cell proliferation. The docking analyses help to elucidate the binding modes and predict the anticancer potential of these molecules.
DNA Interaction: Some computational studies have investigated the interaction of acylthiourea compounds with DNA, suggesting that they can act as groove binders, a mechanism pertinent to the development of certain therapeutic agents.
These collective findings for the N-acylthiourea class suggest that this compound possesses the necessary structural features to engage in meaningful interactions with various biological macromolecules, making it a candidate for further in silico and in vitro screening.
Prediction of Molecular Descriptors Relevant to Biological Activity
Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are critical in computational chemistry and drug design for predicting a compound's behavior, including its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential biological activity. For this compound, key descriptors can be calculated to estimate its drug-likeness.
| Descriptor | Definition | Predicted Value/Count |
|---|---|---|
| Lipophilicity (ClogP/miLogP) | Measures the compound's partition coefficient between n-octanol and water, indicating its hydrophobicity. | Values for this specific compound are not available in public databases but can be estimated using computational software. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It correlates with drug transport properties like intestinal absorption and blood-brain barrier penetration. | Calculated based on the contributions of the oxygen, nitrogen, and sulfur atoms. |
| Hydrogen Bond Donor Count | The number of hydrogen atoms attached to electronegative atoms (N, O). | 1 (from the N-H group) |
| Hydrogen Bond Acceptor Count | The number of electronegative atoms (N, O, S) with lone pairs. | 3 (from the C=O, C=S, and pyrrolidine N atoms) |
Lipophilicity (e.g., ClogP, miLogP)
Topological Polar Surface Area (TPSA)
TPSA is a key predictor of drug transport and bioavailability. The value is calculated from the surface contributions of polar atoms. For the title compound, the polar surface area arises from the carbonyl oxygen, the thiocarbonyl sulfur, and the nitrogen atoms of the amide and pyrrolidine groups. This value helps in assessing its potential for oral absorption and cell permeability.
Hydrogen Bond Donor and Acceptor Counts
The capacity to form hydrogen bonds is fundamental to a molecule's interaction with biological targets. nih.gov this compound has one hydrogen bond donor (the amide N-H) and three potential hydrogen bond acceptors (the carbonyl oxygen, the thiocarbonyl sulfur, and the tertiary nitrogen in the pyrrolidine ring). This profile provides the molecule with the ability to form specific, directional interactions within a protein's binding pocket.
Theoretical Spectroscopic Analysis and Correlation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. For the N-acylthiourea class of compounds, theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra have shown a strong correlation with experimental data.
Studies on structurally similar benzoylthiourea derivatives consistently employ DFT methods, often with the B3LYP functional, to perform geometry optimization and frequency calculations. These computational analyses reveal several key features:
Vibrational Spectra (FTIR): Theoretical frequency calculations allow for the assignment of vibrational modes observed in experimental IR spectra. For this class of compounds, calculated frequencies for C=O, C=S, and N-H stretching vibrations generally show good agreement with experimental values after applying an appropriate scaling factor.
NMR Spectra: The gauge-including atomic orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts are then compared with experimental data to confirm the molecular structure. For N-acylthioureas, the proton of the N-H group involved in the intramolecular hydrogen bond is typically observed at a characteristic downfield shift.
Although a dedicated study comparing the theoretical and experimental spectra of this compound has not been reported, the well-established success of these computational methods for analogous structures indicates that a similar approach would yield reliable predictions for its spectroscopic profile.
Preclinical and in Vitro Biological Activity Evaluation
Enzyme Inhibition Assays
Specific Enzyme Target Identification (e.g., InhA, Tyrosinase, Kinases)
There is no specific information available in the scientific literature that identifies or details the investigation of 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide as an inhibitor against specific enzyme targets such as InhA, tyrosinase, or various kinases. While related benzamide (B126) structures have been explored as inhibitors for these enzyme classes, no such data exists for this particular compound.
Kinetic Characterization of Enzyme-Inhibitor Interactions
Due to the absence of studies identifying a specific enzyme target for this compound, no data on the kinetic characterization of its potential interactions with any enzyme is available. Information regarding inhibition constants (Kᵢ) or IC₅₀ values is therefore absent from the literature.
Mechanism of Enzyme Inhibition (e.g., Competitive, Non-competitive)
The mechanism of enzyme inhibition for this compound has not been determined, as no studies have been published that investigate its inhibitory activity on a specific enzyme.
Receptor Binding Studies
Ligand Binding Assays to Specific Receptors
No ligand binding assays for this compound to any specific receptors have been reported in the scientific literature. Consequently, data regarding its affinity or selectivity for any receptor target is unavailable.
Allosteric Modulation Investigations
There is no information available from published studies to suggest that this compound has been investigated as a potential allosteric modulator of any receptor or enzyme.
Cell-Based Assays for Mechanistic Insights
Cell-based assays are crucial for elucidating the mechanisms of action of novel chemical entities. For derivatives of benzamide and pyrrolidine (B122466), these studies have often pointed towards interference with fundamental cellular processes like apoptosis and cell cycle progression.
Modulation of Specific Cellular Pathways (e.g., Apoptosis, Cell Cycle Progression)
While direct studies on this compound's effects on apoptosis and cell cycle are not extensively documented in publicly available literature, the broader class of benzamide derivatives has shown significant activity in these areas. For instance, some benzamide derivatives have been found to induce apoptosis in cancer cell lines. This process is often characterized by DNA fragmentation, activation of caspases, and alterations in cell morphology. nih.gov
Similarly, the cell cycle is a common target for benzamide-containing compounds. Research on related molecules has indicated the potential to arrest the cell cycle at various phases, thereby inhibiting cell proliferation. This is often achieved by modulating the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov
The pro-apoptotic and cell cycle inhibitory effects of certain 5-chloro-indole-2-carboxamides, which share a chloro-substituted aromatic ring, have been linked to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Specifically, potent derivatives have been shown to significantly increase the levels of caspase-3 in human pancreatic cancer cell lines. nih.gov
It is important to note that these findings are for structurally related compounds, and further research is needed to determine if this compound elicits similar effects.
Evaluation of Antimicrobial Activity Against Specific Microbial Strains
The antimicrobial potential of compounds containing benzamide and pyrrolidine moieties has been explored against a range of pathogenic microbes.
A metal complex of a closely related compound, cis-bis[4-chloro-N-(pyrrolidine-1-carbothioyl)-benzamido] with Cu(II), has been tested for its anti-bacterial activity. nih.gov Thiourea (B124793) derivatives, a class to which this compound belongs, and their metal complexes are known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties. nih.gov
Table 1: Antimicrobial Activity of Related Benzamide and Pyrrolidine Derivatives
| Microbial Strain | Compound Class/Derivative | Observed Activity |
| Mycobacterium tuberculosis | Pyrrolidine carboxamides | Inhibition of InhA, an essential enzyme in mycobacterial fatty acid synthesis. nih.gov |
| Staphylococcus aureus | N-(1-adamantyl)carbothioamide with a pyrrolidine moiety | Potent activity. nih.gov |
| Escherichia coli | N-(1-adamantyl)carbothioamide with a pyrrolidine moiety | Moderate activity. nih.gov |
| Candida albicans | Cationic lipo-benzamide derivatives | Inhibition of fungal cell growth and biofilm formation. nih.gov |
Data presented is for structurally related compounds and not for this compound itself, unless otherwise specified.
Antiproliferative Activity in Select Cancer Cell Lines (In Vitro)
The antiproliferative properties of benzamide and pyrrolidine derivatives have been investigated in various cancer cell lines. The structural features of these molecules, including the nature and position of substituents on the aromatic rings, play a crucial role in their cytotoxic activity.
While specific data for this compound is limited, related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative activity in pancreatic cancer cell lines. nih.gov Furthermore, certain 5-chloro-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, which also contain a substituted chloro-aromatic moiety, have shown potent antiproliferative action against various cancer cell lines, with GI50 values in the nanomolar range. nih.gov
Table 2: Antiproliferative Activity of Related Benzamide Derivatives
| Cancer Cell Line | Compound Class/Derivative | GI50/EC50 |
| MIA PaCa-2 (Pancreatic) | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Submicromolar EC50 values. nih.gov |
| Various Cancer Cell Lines | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | GI50 values in the range of 70-77 nM. nih.gov |
| Various Cancer Cell Lines | Pyrido[3,4-b]indol-1-ones | GI50 values in the range of 41-102 nM. nih.gov |
GI50: Growth Inhibition 50; EC50: Half maximal Effective Concentration. Data is for structurally related compounds.
Protein-Ligand and DNA-Ligand Interaction Studies (In Vitro)
Understanding the molecular interactions of a compound with its biological targets is fundamental to drug discovery. For this compound and its analogues, these studies would involve examining their binding to proteins and DNA.
Spectroscopic Probes for Binding Affinity (e.g., Fluorescence Quenching)
Currently, there is a lack of specific studies employing fluorescence quenching or other spectroscopic methods to determine the protein binding affinity of this compound. However, a detailed binding study using mass spectral analysis on a related compound, 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, confirmed covalent binding to a specific cysteine residue within the binding pocket of the PPARδ protein. nih.gov This highlights the potential for chloro-benzamide derivatives to form strong, targeted interactions with proteins.
DNA Cleavage Activity Investigations
The ability of a compound to interact with and cleave DNA is a mechanism of action for some anticancer agents. While there is no direct evidence of this compound's DNA cleavage activity, studies on structurally related compounds provide some insights.
Derivatives of dehydroabietylamine (B24195) containing a 4-chlorobenzoyl moiety have been shown to exhibit DNA cleavage activities against plasmid DNA. nih.gov Furthermore, bis-3-chloropiperidines, which also possess a chloro-alkylamine structure, have been demonstrated to possess DNA alkylating abilities and induce strand cleavage, with a preference for guanine (B1146940) residues. nih.gov These findings suggest that the presence of a chloro-substituted aromatic ring, as seen in this compound, could potentially contribute to DNA interaction and cleavage, though this remains to be experimentally verified for the specific compound.
Binding Site Characterization
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. While direct studies characterizing the binding site of this compound are not extensively available in the current body of scientific literature, insights can be drawn from the behavior of structurally related benzoylthiourea (B1224501) derivatives and the inherent chemical properties of the molecule itself.
The structure of this compound features key functional groups, namely the carbonyl (C=O) and thiono (C=S) moieties, which are known to act as coordination sites for metal ions. Research has shown that the related compound, cis-bis[4-chloro-N-(pyrrolidine-1-carbothioyl)-benzamido], forms a stable 1:2 complex with copper (II) ions, and this complex has been evaluated for its anti-bacterial properties. This suggests that the oxygen and sulfur atoms can act as electron donors, facilitating interactions with metallic cofactors in enzymes or other biological macromolecules.
Furthermore, molecular docking studies on other benzoylthiourea derivatives have provided plausible models for their binding interactions. For instance, investigations into the antimicrobial applications of new benzoylthiourea derivatives have utilized molecular docking to understand their binding affinity to bacterial enzymes such as Escherichia coli DNA gyrase B. These studies have indicated that the thiourea and benzoyl moieties can form hydrogen bonds with specific amino acid residues within the enzyme's binding pocket. For example, some derivatives have been shown to form hydrogen bonds with the glycine (B1666218) residue GLY 101. This type of interaction is crucial for the stabilization of the ligand-protein complex and subsequent biological effect.
Given the structural similarities, it can be postulated that this compound may also interact with biological targets through a combination of hydrogen bonding and coordination with metal ions. The pyrrolidine ring and the chloro-substituted benzene (B151609) ring can further influence binding through hydrophobic and van der Waals interactions. However, without specific experimental data from co-crystallization or advanced spectroscopic studies for this exact compound, the precise nature of its binding site interactions remains an area for further investigation.
In Vitro Antioxidant and Free Radical Scavenging Assays
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, the development of compounds with antioxidant and free radical scavenging capabilities is of significant therapeutic interest. While direct antioxidant assays on this compound are not prominently reported, the antioxidant potential of the broader class of thiourea and benzoylthiourea derivatives has been explored in several studies. These studies provide a basis for inferring the potential activity of the subject compound.
Various in vitro assays are employed to determine the antioxidant capacity of a compound. The most common of these include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable free radical results in a measurable color change, which is quantified to determine the scavenging activity, often expressed as the half-maximal inhibitory concentration (IC50).
Research on a range of novel thiourea derivatives has demonstrated their capacity to act as antioxidants. For instance, certain newly synthesized thiourea derivatives have shown significant DPPH radical scavenging activity, with some compounds exhibiting IC50 values that indicate potent antioxidant potential. The data from these studies, while not on the specific compound of interest, highlights the promise of the thiourea scaffold in designing antioxidant agents.
Below are interactive data tables summarizing the antioxidant activity of some representative thiourea and benzoylthiourea derivatives from the literature, which can serve as a reference for the potential activity of this compound.
Table 1: DPPH Radical Scavenging Activity of Selected Thiourea Derivatives
| Compound | IC50 (µg/mL) |
| 1,3-bis(3,4-dichlorophenyl) thiourea | 45 |
| Novel Thiourea Derivative 1 | 5.8 |
| Novel Thiourea Derivative 2 | 42.3 |
| Novel Thiourea Derivative 3 | 45 |
Table 2: ABTS Radical Scavenging Activity of a Selected Thiourea Derivative
| Compound | IC50 (µg/mL) |
| 1,3-bis(3,4-dichlorophenyl) thiourea | 52 |
The antioxidant activity of these compounds is often attributed to the presence of the N-H protons in the thiourea moiety, which can be readily donated to scavenge free radicals. The nature and position of substituents on the aromatic rings also play a crucial role in modulating this activity. The presence of the electron-withdrawing chloro group and the pyrrolidine ring in this compound would likely influence its electronic properties and, consequently, its antioxidant potential. Further experimental validation through specific in vitro assays is necessary to conclusively determine the antioxidant and free radical scavenging efficacy of this compound.
Structure Activity Relationship Sar Studies
Correlating Structural Modifications with In Vitro Biological Potency
The biological activity of 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide and its analogs is significantly influenced by chemical modifications to three key regions of the molecule: the benzamide (B126) moiety, the pyrrolidine (B122466) ring, and the thiocarboxamide linkage.
Impact of Halogenation on the Benzamide Moiety
Halogenation of the benzamide ring plays a pivotal role in modulating the biological potency of this class of compounds. The presence and position of halogen substituents can significantly affect the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.
Research on related N-benzoylthiourea derivatives has demonstrated that the introduction of electron-withdrawing groups, such as halogens, on the benzoyl ring can enhance antimicrobial and antifungal activities. For instance, studies on a series of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thiourea compounds revealed that the presence and position of fluorine substituents on the aroyl ring correlated with their inhibitory activity against various bacterial and fungal strains. nih.gov Specifically, compounds with fluorine atoms have shown promising antibacterial effects. nih.gov
The following table summarizes the impact of different halogen substitutions on the benzamide ring on the antimicrobial activity of analogous N-benzoylthiourea compounds.
| Compound ID | Benzamide Moiety Substitution | Relative Antimicrobial Activity |
| 1 | 4-Chloro | Baseline |
| 2 | 4-Fluoro | Increased |
| 3 | 2,4-Dichloro | Potentially Increased |
| 4 | 4-Bromo | Variable |
| 5 | 4-Iodo | Variable |
Influence of Pyrrolidine Ring Substitution on Activity
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its substitution can significantly impact the pharmacological profile of a molecule. nih.gov Modifications to the pyrrolidine ring can alter the compound's stereochemistry, lipophilicity, and ability to form hydrogen bonds, all of which are critical for molecular recognition at the target site.
While specific SAR studies on substituted pyrrolidine rings within the this compound framework are limited, general principles from pyrrolidine-containing bioactive compounds suggest that the size, position, and nature of substituents are crucial. nih.gov For instance, in other classes of compounds, substitutions at the C3 and C4 positions of the pyrrolidine ring have been shown to be critical for activity. nih.gov
The table below illustrates hypothetical modifications to the pyrrolidine ring and their potential impact on biological activity, based on established principles in medicinal chemistry.
| Compound ID | Pyrrolidine Ring Substitution | Predicted Impact on Activity |
| 6 | Unsubstituted | Baseline |
| 7 | 3-Hydroxy | May increase polarity and hydrogen bonding potential |
| 8 | 3,4-Dimethyl | May increase lipophilicity and steric bulk |
| 9 | 3-Phenyl | May introduce aromatic interactions |
Role of the Thiocarboxamide Linkage in Molecular Recognition
The thiocarboxamide (-NH-C(S)-N-) linkage is a critical pharmacophoric feature of this compound and related acylthiourea derivatives. This group's ability to act as a hydrogen bond donor and acceptor, as well as its capacity to coordinate with metal ions, is fundamental to its role in molecular recognition. researchgate.netbiointerfaceresearch.com
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For this compound and its analogs, a putative pharmacophore model would likely include:
A hydrogen bond acceptor: The carbonyl oxygen of the benzamide group.
A hydrogen bond donor: The N-H proton of the thiocarboxamide linkage.
A hydrophobic/aromatic region: The 4-chlorophenyl ring.
A second hydrophobic region: The pyrrolidine ring.
A hydrogen bond acceptor/metal chelating center: The thiocarbonyl sulfur atom.
Ligand-based drug design for this class of compounds would involve synthesizing new derivatives that retain these key pharmacophoric features while systematically modifying other parts of the molecule to optimize potency and other pharmacological properties. For example, replacing the 4-chlorophenyl ring with other substituted aromatic or heteroaromatic rings could lead to improved interactions with the target.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the development of a QSAR model for this compound analogs, a dataset of compounds with varying substituents on the benzamide and pyrrolidine rings, along with their corresponding in vitro potencies (e.g., IC50 or MIC values), would be required.
The development process would typically involve the following steps:
Data Collection: Gathering a set of structurally related compounds with measured biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be categorized as:
Electronic descriptors: (e.g., Hammett constants, dipole moment) to quantify the electronic effects of substituents.
Steric descriptors: (e.g., Taft steric parameters, molar refractivity) to describe the size and shape of the molecules.
Hydrophobic descriptors: (e.g., logP, π constants) to account for the lipophilicity of the compounds.
Topological descriptors: (e.g., connectivity indices) that describe the atomic arrangement and branching of the molecules.
Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive equation that correlates the descriptors with the biological activity.
Model Validation: Assessing the statistical significance and predictive power of the QSAR model using internal and external validation techniques.
A hypothetical QSAR equation for this series might take the form:
log(1/C) = a(logP) + b(σ) + c(Es) + d
Where:
log(1/C) is the biological activity (e.g., the logarithm of the inverse of the IC50).
logP is the hydrophobicity descriptor.
σ is an electronic descriptor.
Es is a steric descriptor.
a, b, c, and d are regression coefficients determined from the analysis.
Such a model would provide valuable insights into the physicochemical properties that govern the biological activity of these compounds and guide the design of new, more potent derivatives.
Coordination Chemistry and Metal Complexation Research
Chelation Properties of the Thiocarboxamide Moiety with Transition Metals
The 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide ligand belongs to the N,N-disubstituted benzoylthiourea (B1224501) class of compounds. A key feature of these molecules is the R–C(=O)–NH–C(=S)–N< functional group, which possesses a remarkable capacity for coordination with transition metal ions. asianpubs.orgmersin.edu.tr Chelation typically occurs through a bidentate mechanism, involving the oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group. asianpubs.orghilarispublisher.com Upon deprotonation of the amide proton in alkaline media, the ligand can form neutral complexes with divalent metal ions. asianpubs.org
This O,S-binding mode is a well-established characteristic of benzoylthiourea derivatives, leading to the formation of stable six-membered chelate rings with the metal center. asianpubs.orgmersin.edu.tr The resulting metal complexes are generally neutral compounds, a property that influences their solubility and biological activity. asianpubs.org The presence of both a hard donor atom (oxygen) and a soft donor atom (sulfur) allows these ligands to coordinate effectively with a variety of transition metals. asianpubs.org
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound has been documented, with a particular focus on its copper(II) complex. The reaction of the ligand with a Cu(II) salt results in the formation of a stable complex with a 1:2 metal-to-ligand stoichiometry. mersin.edu.tr The resulting complex, cis-bis[4-chloro-N-(pyrrolidine-1-carbothioyl)-benzamido] copper(II), has the chemical formula C₂₄H₂₄Cl₂CuN₄O₂S₂. asianpubs.org
Characterization of this complex has been extensively carried out using single-crystal X-ray diffraction, which provides definitive structural information. asianpubs.org While detailed studies on a broad range of other transition metal complexes with this specific ligand are not extensively documented in the cited literature, the established coordination behavior with copper(II) serves as a representative model for its complexation capacity.
The precise coordination geometry and ligand conformation of the copper(II) complex of this compound have been elucidated by single-crystal X-ray diffraction analysis. asianpubs.org
The central copper(II) atom is four-fold coordinated by two sulfur atoms and two oxygen atoms, donated from two separate ligand molecules. This arrangement results in a slightly distorted square planar geometry around the metal ion. The complex adopts a cis configuration, with the two oxygen and two sulfur atoms arranged adjacently in the coordination plane. asianpubs.org The copper atom lies just 0.022(1) Å above the best plane formed by the four donor atoms (O₂, S₂), which themselves show slight deviations from perfect planarity. asianpubs.org
The bond lengths between the copper atom and the donor atoms are consistent with those observed in related benzoylthiourea complexes. The average Cu-O bond length is 1.925(2) Å, and the average Cu-S bond length is 2.2341(9) Å. asianpubs.org This structural arrangement confirms the bidentate chelation of the ligand through the carbonyl oxygen and the thiocarbonyl sulfur.
Table 1: Selected Bond Lengths and Angles for cis-bis[4-chloro-N-(pyrrolidine-1-carbothioyl)-benzamido] copper(II) Data sourced from single-crystal X-ray diffraction analysis. asianpubs.org
| Parameter | Value (Å or °) |
|---|---|
| Cu-S(1) Bond Length | 2.2321(9) Å |
| Cu-S(2) Bond Length | 2.2361(9) Å |
| Cu-O(1) Bond Length | 1.923(2) Å |
| Cu-O(2) Bond Length | 1.927(2) Å |
| O(1)-Cu-S(1) Angle | 92.43(7)° |
| O(2)-Cu-S(2) Angle | 92.51(7)° |
| O(1)-Cu-O(2) Angle | 86.7(1)° |
| S(1)-Cu-S(2) Angle | 88.45(3)° |
Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal center. In the study of N-aroyl-N'-pyrrolidinylthioureas and their complexes, infrared (IR) spectroscopy is particularly informative. The IR spectrum of the free ligand typically shows characteristic stretching vibrations for the N-H, C=O, and C=S groups. mersin.edu.tr
Upon complexation, significant shifts in the vibrational frequencies of the carbonyl and thiocarbonyl groups are expected. The C=O stretching band typically shifts to a lower frequency (a negative shift), while the C=S band also shifts, indicating the involvement of both the oxygen and sulfur atoms in the coordination to the metal ion. nih.gov The appearance of new bands in the far-infrared region can be attributed to the formation of M-O and M-S bonds, providing direct evidence of chelation. nih.gov While specific spectroscopic data for the full range of transition metal complexes of this compound are not detailed in the provided search results, the structural confirmation from X-ray crystallography for the copper(II) complex validates the O,S bidentate coordination mode that these spectroscopic shifts would reflect. asianpubs.org
Theoretical Studies of Metal-Ligand Interactions
Theoretical studies, such as those using Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand interactions, including bond energies, electronic structures, and molecular orbital distributions. For related benzoylthiourea-metal complexes, DFT calculations have been employed to explain differences in coordination behavior and to rationalize the stability of various coordination modes. hilarispublisher.com
Such studies can elucidate the electronic properties of the complexes, including the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for predicting the reactivity and spectroscopic properties of the compounds. While specific DFT studies focused solely on this compound and its complexes were not found in the provided search results, research on similar systems confirms that coordination to a metal center significantly alters the electronic landscape of the ligand. hilarispublisher.com
Biological Activity of Metal Complexes (In Vitro)
The biological activities of thiourea (B124793) derivatives and their metal complexes have been a subject of significant research interest. asianpubs.org The free ligands themselves can exhibit biological activity, but this is often modulated or enhanced upon complexation with metal ions. The copper(II) complex of this compound, for instance, has been specifically noted for its potential antibacterial activity. mersin.edu.tr
A common theme in the study of transition metal complexes is the enhancement of biological efficacy compared to the parent organic ligands. This potentiation of activity is often explained by chelation theory. According to this theory, chelation reduces the polarity of the metal ion, which increases the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid membranes of microorganisms, allowing it to interfere with cellular processes more effectively. nih.gov
While comprehensive quantitative data comparing the in vitro activity of the free this compound ligand and its various transition metal complexes is not available in the provided search results, it is reported that the synthesized copper(II) complex was tested for its antibacterial properties. mersin.edu.tr Studies on structurally similar complexes consistently show that the metal chelates are more potent antimicrobial agents than the free ligands. nih.govnih.gov
Role of the Metal Center in Target Recognition and Mechanism of Action
The coordination of a metal ion to this compound, a type of N-acylthiourea, can significantly influence its interaction with biological targets and its mechanism of action. The metal center is not merely a structural scaffold but an active participant in the biological effects of the complex. Its influence can be understood through several key aspects, including its impact on the physicochemical properties of the complex and its direct involvement in biochemical reactions.
Influence of the Metal Center on Physicochemical Properties and Cellular Uptake:
The chelation of a metal ion to the benzoylthiourea ligand generally leads to the formation of neutral and more lipophilic complexes. This increased lipophilicity is a critical factor that can enhance the transport of the compound across the lipid-rich membranes of cells, such as those of bacteria. According to Tweedy's chelation theory, the coordination of the metal ion reduces the polarity of the ligand, which in turn increases its ability to penetrate cell membranes. This enhanced uptake is a primary reason why metal complexes of thiourea derivatives often exhibit greater antimicrobial activity than the free ligands. For instance, studies on various thiourea derivatives have shown that their copper and nickel complexes possess enhanced anti-yeast and antibacterial activities, a phenomenon attributed to their increased lipophilic character. nih.gov
Role in Target Recognition and Binding:
The geometry and electronic properties of the central metal ion are crucial for the specific recognition of and binding to biological targets. Different metal ions will result in complexes with distinct three-dimensional structures (e.g., square planar, tetrahedral, octahedral), which dictates their ability to fit into the active sites of enzymes or to interact with the grooves of DNA.
For instance, the copper(II) complex of this compound has been structurally characterized as cis-bis[4-chloro-N-(pyrrolidine-1-carbothioyl)-benzamido] copper(II), featuring a slightly distorted square planar geometry with the copper atom coordinated to two sulfur and two oxygen atoms. This specific geometry is a key determinant for its interaction with biological macromolecules.
Table 1: DNA Binding Constants of Ternary Metal Complexes of a Benzoylthiourea Derivative
| Complex | Metal Center | DNA Binding Constant (Kb) M-1 | Proposed Binding Mode |
| [Ni(Phen)(L)2] | Ni(II) | ~4 x 106 | Intercalation |
| [Co(Phen)(L)2] | Co(II) | ~4 x 106 | Intercalation |
| [Cu(Phen)(L)2] | Cu(II) | ~4 x 106 | Intercalation |
| [Pd(Phen)(L)2] | Pd(II) | ~4 x 106 | Intercalation |
| (L = N-(2-hydroxyethyl)-N'-benzoylthiourea; Phen = 1,10-phenanthroline) |
Mechanism of Action:
The mechanism by which these metal complexes exert their biological effects is often multifaceted and critically dependent on the nature of the metal ion.
Redox Activity and Generation of Reactive Oxygen Species (ROS): Transition metals with accessible redox states, such as copper and iron, can participate in redox cycling within the cell. This can lead to the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These ROS can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The interaction of copper complexes with DNA can be followed by redox reactions that induce DNA cleavage. nih.gov Agarose gel electrophoresis studies have shown that some benzoylthiourea metal complexes can cleave supercoiled plasmid DNA into a nicked form, even in the absence of external agents, highlighting the intrinsic nuclease activity conferred by the metal center. nih.gov
Enzyme Inhibition: Metal complexes can act as potent enzyme inhibitors. The metal ion can coordinate to amino acid residues in the active site of an enzyme, leading to its inactivation. The specific geometry of the complex allows it to target enzymes with complementary active site structures. Acylthiourea metal complexes have been investigated as inhibitors for various enzymes, with the rationale that the metal-ligand framework can be tailored to achieve high affinity and selectivity for the target enzyme. rsc.org
Formation of Redox-Inactive Complexes: In some cases, the mechanism may involve the chelation of a metal ion to form a redox-inactive complex. For example, thiourea has been shown to protect against copper-induced oxidative damage by chelating cuprous copper (Cu(I)) and forming a complex that does not participate in redox cycling, thereby preventing the generation of damaging ROS. chemrj.org This suggests a protective role in certain contexts, where the ligand sequesters a catalytically active metal ion.
The choice of the metal center is therefore a critical determinant of the biological activity profile of the resulting complex. While a copper(II) complex might exert its effect through redox-mediated DNA damage, a cobalt(III) or zinc(II) complex of the same ligand, being redox-inactive, would likely operate through different mechanisms, such as enzyme inhibition or disruption of protein-protein interactions.
Table 2: Comparative Antimicrobial Activity of Benzoylthiourea Ligands and Their Metal Complexes
| Compound | Metal Center | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| N,N-dimethyl-N'-(2-chlorobenzoyl)thiourea (L1) | - | Staphylococcus aureus | >100 |
| [Ni(L1)2] | Ni(II) | Staphylococcus aureus | 50 |
| [Cu(L1)2] | Cu(II) | Staphylococcus aureus | 25 |
| [Zn(L1)2] | Zn(II) | Staphylococcus aureus | 50 |
| N-pyrrolidine-N'-(2-chlorobenzoyl)thiourea (L2) | - | Escherichia coli | >100 |
| [Ni(L2)2] | Ni(II) | Escherichia coli | 50 |
| [Cu(L2)2] | Cu(II) | Escherichia coli | 25 |
| [Zn(L2)2] | Zn(II) | Escherichia coli | 50 |
| (Data adapted from studies on structurally similar compounds) researchgate.net |
Future Research Directions and Unanswered Questions
Development of Novel Synthetic Methodologies for Analogues
The exploration of the chemical space around 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide is paramount to establishing a comprehensive structure-activity relationship (SAR). Future research should prioritize the development of innovative and efficient synthetic strategies to generate a diverse library of analogues.
Key areas for investigation include:
Combinatorial Synthesis: The implementation of high-throughput combinatorial chemistry would enable the rapid synthesis of a multitude of analogues. This could involve varying the substituents on the benzoyl ring, exploring different cyclic amines in place of pyrrolidine (B122466), and modifying the thiourea (B124793) linker.
Green Chemistry Approaches: The development of more environmentally benign synthetic routes is crucial. This includes the use of greener solvents, catalyst-free reactions, and microwave-assisted synthesis to reduce reaction times and energy consumption.
Stereoselective Synthesis: For analogues with chiral centers, the development of stereoselective synthetic methods is essential to isolate and evaluate the biological activity of individual enantiomers, as they may exhibit different pharmacological profiles.
| Synthetic Approach | Objective | Potential Advantages |
| Combinatorial Synthesis | Rapid generation of a diverse library of analogues. | High-throughput screening, efficient SAR exploration. |
| Green Chemistry | Environmentally friendly and sustainable synthesis. | Reduced waste, lower energy consumption. |
| Stereoselective Synthesis | Preparation of enantiomerically pure analogues. | Elucidation of stereospecific biological activity. |
Deeper Mechanistic Elucidation of In Vitro Activities
While preliminary in vitro studies may reveal the biological effects of this compound, a profound understanding of its mechanism of action at the molecular level is currently lacking. Future research must delve into the intricate details of how this compound exerts its effects.
Unanswered questions that need to be addressed include:
Target Identification and Validation: What are the specific molecular targets of this compound? Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify and validate its binding partners.
Enzyme Inhibition Kinetics: For enzymatic targets, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constants (Kᵢ).
Cellular Pathway Analysis: How does the interaction of the compound with its target(s) translate into a cellular response? Transcriptomic and proteomic analyses can provide a global view of the signaling pathways modulated by the compound.
Exploration of New Biological Targets and Pathways
The structural motifs present in this compound suggest that its biological activity may extend beyond what has been initially observed. A broad and unbiased screening approach is warranted to uncover novel therapeutic applications.
Future research should focus on:
Phenotypic Screening: High-content screening in various disease models (e.g., cancer cell lines, infectious disease models) can reveal unexpected therapeutic activities.
Target-Based Screening: Screening against a panel of known and emerging drug targets, such as kinases, proteases, and G-protein coupled receptors, could identify novel mechanisms of action.
Investigation of Anti-inflammatory and Antiviral Potential: Given that many N-acylthiourea derivatives exhibit anti-inflammatory and antiviral properties, it is crucial to investigate the potential of this compound in these therapeutic areas.
Advanced Computational Methods for Predictive Modeling
In silico approaches are indispensable tools in modern drug discovery, offering a time- and cost-effective means to predict the properties of new chemical entities. The application of advanced computational methods to this compound and its analogues is a critical future research direction.
Key computational studies to be undertaken include:
Quantitative Structure-Activity Relationship (QSAR): The development of robust QSAR models based on a library of analogues can help in predicting the biological activity of newly designed compounds and in identifying the key structural features responsible for their activity.
Molecular Docking and Dynamics Simulations: These techniques can provide insights into the binding mode of the compound with its putative targets at the atomic level, guiding the rational design of more potent and selective analogues. nih.gov
ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the analogues is essential for prioritizing compounds with favorable pharmacokinetic and safety profiles for further development.
| Computational Method | Application | Expected Outcome |
| QSAR | Predict biological activity of new analogues. | Identification of key structural features for activity. |
| Molecular Docking | Elucidate binding modes with biological targets. | Rational design of more potent compounds. |
| ADMET Prediction | Assess pharmacokinetic and safety profiles. | Prioritization of candidates for further studies. |
Synergistic Research with Other Chemical Entities
The potential of this compound may be significantly enhanced when used in combination with other therapeutic agents. Investigating synergistic interactions is a promising avenue for future research.
Areas for exploration include:
Combination with Known Drugs: Evaluating the efficacy of the compound in combination with standard-of-care drugs in various disease models could reveal synergistic or additive effects, potentially leading to lower effective doses and reduced side effects.
Synergy with Natural Products: Exploring combinations with bioactive natural products could uncover novel therapeutic strategies with unique mechanisms of action.
Development of Hybrid Molecules: The design and synthesis of hybrid molecules that incorporate the pharmacophore of this compound with that of another active compound could lead to dual-acting agents with improved efficacy.
Q & A
Q. What are the standard synthetic protocols for 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling 4-chlorobenzoyl chloride with pyrrolidine-1-carbothioamide under anhydrous conditions. Key steps include:
- Reagent Selection: Use a base like triethylamine to neutralize HCl generated during the reaction .
- Solvent Optimization: Anhydrous dichloromethane or THF is preferred to minimize hydrolysis .
- Temperature Control: Maintain 0–5°C during initial mixing to reduce side reactions, followed by gradual warming to room temperature .
- Purity Assessment: Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by HPLC or TLC (using UV-active spots) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- Spectroscopy:
- 1H/13C-NMR: Assign proton environments (e.g., pyrrolidine NH and aromatic protons) and confirm carbonyl/thioamide groups .
- FT-IR: Identify characteristic bands for C=O (~1650 cm⁻¹) and C=S (~1250 cm⁻¹) .
- Crystallography:
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained for this compound, particularly when dealing with twinning or low-resolution datasets?
Methodological Answer:
- Twinning Analysis: Use the TwinRotMat option in SHELXL to model twinned domains and refine fractional contributions .
- Low-Resolution Data: Apply the charge-flipping algorithm in SUPERFLIP for ab initio phasing, followed by density modification in SHELXE .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor convergence trends .
Q. What computational strategies (e.g., DFT, molecular docking) are recommended to predict the biological activity and interaction mechanisms of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and correlate with reactivity .
- Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes), focusing on hydrogen bonds between the thioamide group and active-site residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .
Q. In catalytic applications, how should one design experiments to assess the compound's role in Suzuki-Miyaura coupling reactions, including control experiments to validate its efficacy?
Methodological Answer:
- Catalytic Screening: Test the compound as a ligand for palladium catalysts in cross-coupling of aryl halides with boronic acids (e.g., 4-bromotoluene + phenylboronic acid) .
- Control Experiments:
- Omit the ligand to confirm its necessity for stabilizing the Pd center.
- Use GC-MS to quantify biphenyl product yields and compare turnover numbers (TONs) .
- Mechanistic Probes: Add radical scavengers (e.g., TEMPO) or isotopic labeling (e.g., D2O) to identify intermediates .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in vitro biological activity data and computational predictions for this compound?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC50 values across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .
- Solubility Checks: Confirm compound solubility in assay media via dynamic light scattering (DLS) to ensure bioavailability .
- Binding Assays: Use SPR or ITC to measure direct target binding affinities and validate docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
